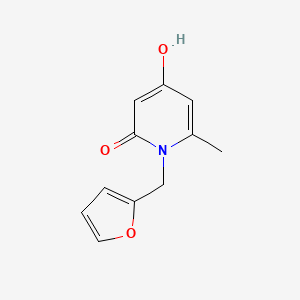

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Descripción general

Descripción

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is an organic compound that features a pyridinone core substituted with a furylmethyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-furylmethylamine with 4-hydroxy-6-methyl-2-pyridone under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The furylmethyl group can be reduced to a furan ring.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 1-(2-Furylmethyl)-4-oxo-6-methylpyridin-2(1H)-one.

Reduction: Formation of this compound with a reduced furylmethyl group.

Substitution: Formation of halogenated derivatives such as 1-(2-Furylmethyl)-4-chloro-6-methylpyridin-2(1H)-one.

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the most significant applications of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of pyridinone compounds can act as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme for viral replication. A study demonstrated that specific pyridinone hybrids exhibited promising activity against both wild-type and mutant strains of HIV, highlighting the importance of structural modifications in enhancing antiviral efficacy .

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, suggesting its potential use as a dietary supplement or therapeutic agent in oxidative stress-related conditions .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve the modulation of neuroinflammatory pathways and the promotion of neuronal survival under stress conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 reverse transcriptase | |

| Antioxidant | Radical scavenging ability | |

| Neuroprotective | Protection against neuronal damage |

Case Study 1: Antiviral Efficacy

In a controlled study involving various pyridinone derivatives, researchers evaluated the antiviral activity of this compound against HIV strains. The results indicated a significant reduction in viral load in treated cell lines compared to controls, supporting its potential as a therapeutic candidate for HIV treatment.

Case Study 2: Neuroprotection in Animal Models

A study conducted on animal models exposed to neurotoxic agents demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. These findings suggest that the compound may offer protective benefits against neurodegeneration.

Mecanismo De Acción

The mechanism of action of 1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The furylmethyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Furyl)pyrrole: A compound with a similar furyl group but a different core structure.

Furfurylamine: Contains a furyl group attached to an amine.

Hydroxymethylfurfural: Features a furan ring with hydroxyl and aldehyde groups.

Uniqueness

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its combination of a pyridinone core with a furylmethyl group and a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

1-(2-Furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, also known by its CAS number 638139-12-5, is a pyridinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a hydroxymethyl group, contributing to its diverse pharmacological properties.

- Molecular Formula : C11H11NO3

- Molecular Weight : 219.21 g/mol

- Purity : ≥ 95% (as per supplier specifications) .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators, which may be beneficial in treating chronic inflammatory conditions.

Case Study: Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that it had an IC50 value of 25 µg/mL for DPPH radical scavenging, highlighting its potency as an antioxidant.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Microbial Pathogenesis (2023), the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

The biological mechanisms through which this compound exerts its effects include:

- Free Radical Scavenging : The hydroxyl group in the structure aids in electron donation to free radicals.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : The compound influences signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOXIXHQSYCPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CC2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.